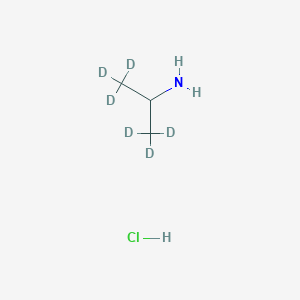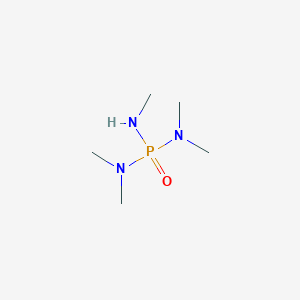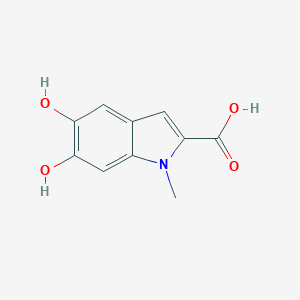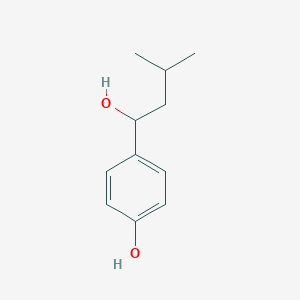
4-(1-Hydroxy-3-methylbutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxy-3-methylbutyl)phenol, also known as 4-HMBP, is a phenolic compound that has been widely studied for its potential applications in various fields. This compound is synthesized through a complex process involving several chemical reactions.
Applications De Recherche Scientifique
4-(1-Hydroxy-3-methylbutyl)phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(1-Hydroxy-3-methylbutyl)phenol has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In agriculture, 4-(1-Hydroxy-3-methylbutyl)phenol has been shown to promote plant growth and enhance crop yield. In materials science, 4-(1-Hydroxy-3-methylbutyl)phenol has been used as a precursor for the synthesis of various polymers and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxy-3-methylbutyl)phenol is not yet fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(1-Hydroxy-3-methylbutyl)phenol possesses several biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-Hydroxy-3-methylbutyl)phenol in lab experiments is its relatively low toxicity compared to other phenolic compounds. However, its complex synthesis method and low solubility in water can make it challenging to work with in the lab.
Orientations Futures
There are several future directions for the study of 4-(1-Hydroxy-3-methylbutyl)phenol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of 4-(1-Hydroxy-3-methylbutyl)phenol in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-Hydroxy-3-methylbutyl)phenol and its effects on plant growth and materials science.
Conclusion
In conclusion, 4-(1-Hydroxy-3-methylbutyl)phenol is a phenolic compound that has been widely studied for its potential applications in various fields. Its complex synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(1-Hydroxy-3-methylbutyl)phenol in various fields and to develop new synthesis methods that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 4-(1-Hydroxy-3-methylbutyl)phenol involves several chemical reactions, including the condensation of 3-methyl-1-butanol and phenol in the presence of a catalyst, followed by the oxidation of the resulting product using hydrogen peroxide. The final product is then purified through several steps, including solvent extraction and recrystallization.
Propriétés
Numéro CAS |
1805-60-3 |
|---|---|
Nom du produit |
4-(1-Hydroxy-3-methylbutyl)phenol |
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-(1-hydroxy-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11-13H,7H2,1-2H3 |
Clé InChI |
JTWGVWIVAIFTQG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=CC=C(C=C1)O)O |
SMILES canonique |
CC(C)CC(C1=CC=C(C=C1)O)O |
Synonymes |
alpha-iso-butyl-p-hydroxybenzyl alcohol alpha-isobutyl-4-hydroxybenzyl alcohol alpha-isobutyl-para-hydroxybenzyl alcohol T 108 T-108 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



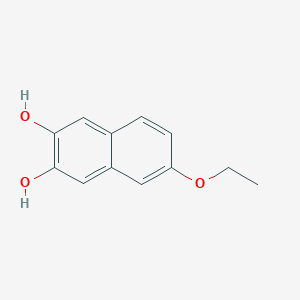
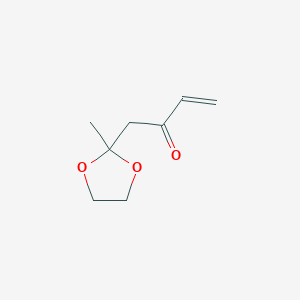
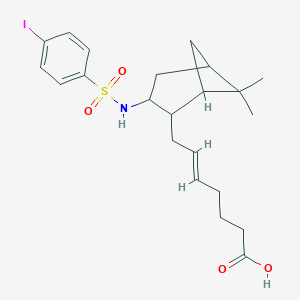
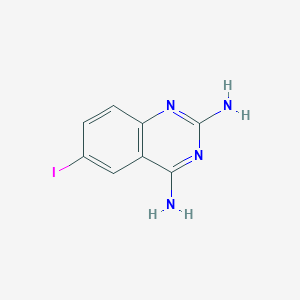
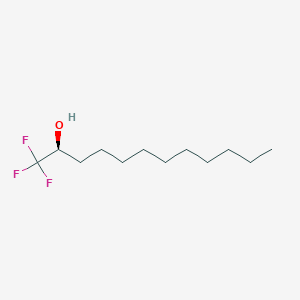
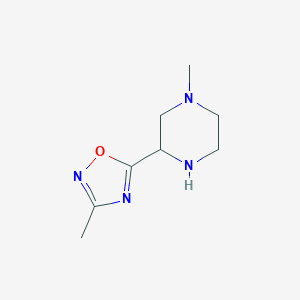
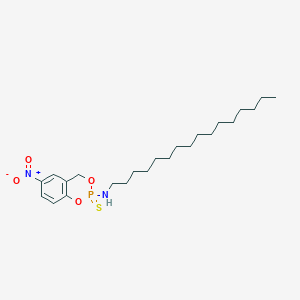
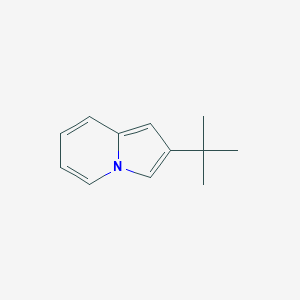
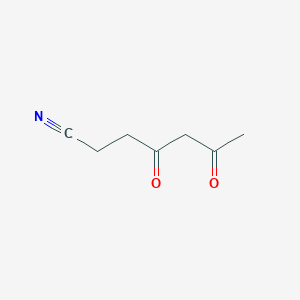
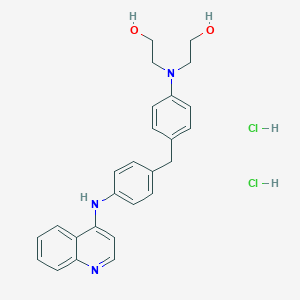
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
